molecular formula C15H22N2O2 B12277882 Benzyl 3-isopropylpiperazine-1-carboxylate

Benzyl 3-isopropylpiperazine-1-carboxylate

Cat. No.: B12277882
M. Wt: 262.35 g/mol
InChI Key: UHKFCNJIUKFZTO-UHFFFAOYSA-N
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Description

(S)-1-Cbz-3-isopropyl-piperazine is a chiral piperazine derivative that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-3-isopropyl-piperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-isopropyl-piperazine.

    Protection: The piperazine nitrogen is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting (S)-3-isopropyl-piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain (S)-1-Cbz-3-isopropyl-piperazine in high purity.

Industrial Production Methods

Industrial production of (S)-1-Cbz-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-3-isopropyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to remove the Cbz protecting group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Deprotection to yield the free amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-1-Cbz-3-isopropyl-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-isopropyl-piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Cbz protecting group can be selectively removed under specific conditions, allowing for the release of the active piperazine moiety. The isopropyl group may influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cbz-3-methyl-piperazine: Similar structure but with a methyl group instead of an isopropyl group.

    (S)-1-Cbz-3-ethyl-piperazine: Similar structure but with an ethyl group instead of an isopropyl group.

    (S)-1-Cbz-3-tert-butyl-piperazine: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

(S)-1-Cbz-3-isopropyl-piperazine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for specific applications where these characteristics are desired.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl 3-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3

InChI Key

UHKFCNJIUKFZTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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